N,4-Diisobutyl-1-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Verbindungen der [1,2,4]Triazolo[4,3-a]chinoxalin-Familie wurden als potenzielle antivirale Mittel synthetisiert . Einige dieser Verbindungen zeigten vielversprechende antivirale Aktivität in Plaque-Reduktions-Assays .
Antibakterielle Aktivität
Diese Verbindungen wurden auch auf ihre antimikrobiellen Eigenschaften untersucht. Einige Derivate zeigten antibakterielle und/oder antifungale Aktivitäten . Das Vorhandensein eines Triazol-Moleküls, wie in Voriconazol und Posaconazol, spielt eine führende Rolle bei der Bekämpfung von Pilzinfektionen .
Antibakterielle Aktivität
Chinoxaline, einschließlich [1,2,4]Triazolo[4,3-a]chinoxalin, zeigen eine breite antibakterielle Aktivität . Dies hat zu einer weiteren Erforschung dieser Verbindungen als potenzielle antibakterielle Mittel geführt .
Antifungale Aktivität
Triazolbasierte Medikamente, einschließlich derer mit einer [1,2,4]Triazolo[4,3-a]chinoxalin-Struktur, sind eine wichtige Klasse von Antimykotika . Medikamente wie Fluconazol und Voriconazol sind Beispiele dafür .
Antikrebsaktivität
Der Triazol-Kern ist in mehreren Medikamentenklassen mit Antikrebs-Eigenschaften vorhanden . Dies deutet darauf hin, dass „N,4-Diisobutyl-1-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid“ möglicherweise Antikrebsanwendungen haben könnte .
Antioxidative Aktivität
Verbindungen mit einem Triazol-Kern, wie das in Frage stehende, haben antioxidative Eigenschaften . Diese Antioxidantien können freie Radikale reduzieren oder eliminieren und so Zellen vor oxidativem Schaden schützen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with a variety of enzymes and receptors in the biological system . These interactions contribute to their versatile biological activities .
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This means that they insert themselves between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to various downstream effects .
Biochemical Pathways
Similar compounds have been found to exhibit antiviral, antibacterial, and antifungal activities . This suggests that they may affect a wide range of biochemical pathways involved in these processes.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles , suggesting that they have been designed with considerations for bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit cytotoxicity and antiproliferative activities against various cell lines . This suggests that they may induce cell death and inhibit cell growth as a result of their action.
Action Environment
The design and synthesis of similar compounds often take into account various factors, such as the presence of different pharmacophores in one structure, to enhance their antimicrobial action .
Biologische Aktivität
N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the quinazoline family exhibit significant biological activities. The following sections detail specific activities associated with N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.
Antibacterial Activity
Several studies have reported the antibacterial properties of quinazoline derivatives. For instance:
- Mechanism of Action : Quinazolines often inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The presence of bulky substituents like isobutyl groups enhances their binding affinity to the target enzyme.
- In Vitro Studies : In vitro testing against both Gram-positive and Gram-negative bacteria showed promising results. For example:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
12 | S. aureus | 2 |
12 | E. faecalis | 4 |
12 | S. pneumoniae | 1 |
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory effects.
- Experimental Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds were shown to significantly reduce edema and pro-inflammatory cytokines .
- In Vivo Studies : The compound was tested in animal models where it exhibited a reduction in inflammatory markers such as IL-6 and TNF-α.
Anticancer Properties
Research has indicated that certain quinazoline derivatives possess anticancer potential.
- Cell Line Testing : Compounds similar to N,4-diisobutyl derivatives were evaluated against various cancer cell lines (e.g., HepG2). The IC50 values indicated moderate cytotoxicity with some derivatives showing selective activity against cancer cells while sparing normal cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
12 | HepG2 | 15.3 |
9 | HepG2 | >37 |
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives:
- Case Study on Antibacterial Activity : A study focused on the synthesis and evaluation of various substituted quinazolines demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .
- Case Study on Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of quinazoline derivatives revealed that certain substitutions led to a marked decrease in paw edema in treated animals compared to controls .
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-16(2)13-27-23(32)19-10-11-21-22(12-19)31-25(30(24(21)33)14-17(3)4)28-29-26(31)34-15-20-9-7-6-8-18(20)5/h6-12,16-17H,13-15H2,1-5H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIHVFWXQKORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.